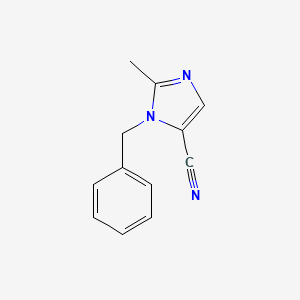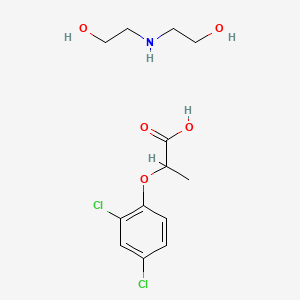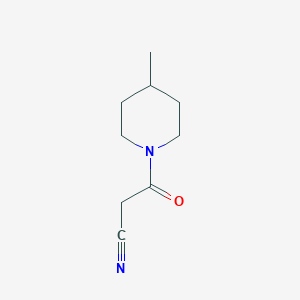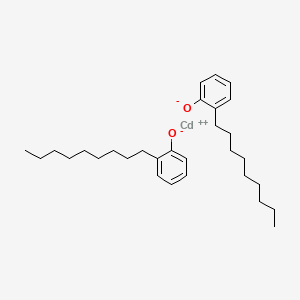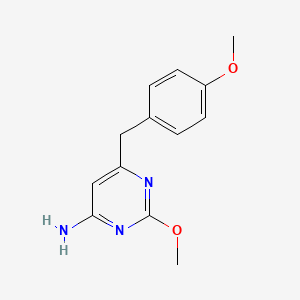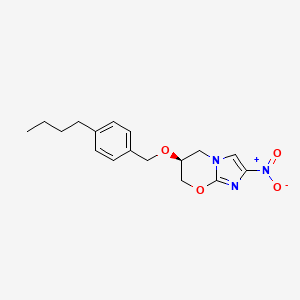
2'-ara-Fluoro-2',3'-dideoxy-beta-D-5-methylcytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-ara-Fluoro-2’,3’-dideoxy-beta-D-5-methylcytidine is a synthetic nucleoside analog. This compound is structurally similar to natural nucleosides but contains modifications that enhance its stability and biological activity. It has garnered significant interest in medicinal chemistry due to its potential antiviral and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-ara-Fluoro-2’,3’-dideoxy-beta-D-5-methylcytidine involves multiple steps, starting from readily available sugar derivatives. The key steps include:
Fluorination: Introduction of the fluorine atom at the 2’ position of the sugar moiety.
Glycosylation: Coupling of the fluorinated sugar with a suitable nucleobase.
Deoxygenation: Removal of hydroxyl groups at the 2’ and 3’ positions to yield the dideoxy structure.
Methylation: Addition of a methyl group at the 5 position of the cytidine base.
Industrial Production Methods: Industrial production typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of specific catalysts to facilitate the reactions. Purification steps such as crystallization and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions: 2’-ara-Fluoro-2’,3’-dideoxy-beta-D-5-methylcytidine undergoes various chemical reactions, including:
Oxidation: Conversion of the nucleoside to its corresponding oxidized forms.
Reduction: Reduction of the nucleoside to yield different analogs.
Substitution: Replacement of functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Employs halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various analogs of the original compound, each with distinct biological activities.
科学研究应用
2’-ara-Fluoro-2’,3’-dideoxy-beta-D-5-methylcytidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral and anticancer agent. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
作用机制
The compound exerts its effects by incorporating into the DNA or RNA of target cells, leading to chain termination during replication. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and virus-infected cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid synthesis.
相似化合物的比较
2’-Fluoro-2’,3’-dideoxyarabinosyladenine: Another nucleoside analog with antiviral properties.
2’-Deoxy-2’-fluoro-beta-D-arabinonucleosides: Known for their enhanced stability and affinity for RNA.
Uniqueness: 2’-ara-Fluoro-2’,3’-dideoxy-beta-D-5-methylcytidine is unique due to its specific modifications, which confer increased stability and potent biological activity. Its ability to selectively target viral and cancerous cells makes it a valuable compound in medicinal chemistry.
属性
CAS 编号 |
132776-32-0 |
|---|---|
分子式 |
C10H14FN3O3 |
分子量 |
243.23 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H14FN3O3/c1-5-3-14(10(16)13-8(5)12)9-7(11)2-6(4-15)17-9/h3,6-7,9,15H,2,4H2,1H3,(H2,12,13,16)/t6-,7-,9+/m0/s1 |
InChI 键 |
LPXDTWQBEDUZJI-ACLDMZEESA-N |
手性 SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@H](C[C@H](O2)CO)F |
规范 SMILES |
CC1=CN(C(=O)N=C1N)C2C(CC(O2)CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


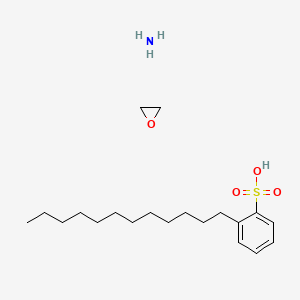
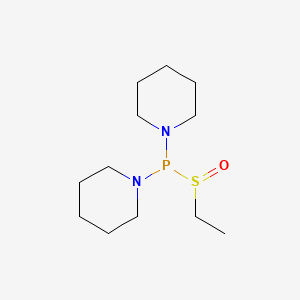
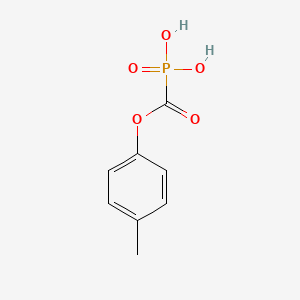
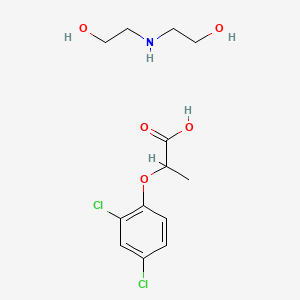
![1-(2-Methylphenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12791610.png)



